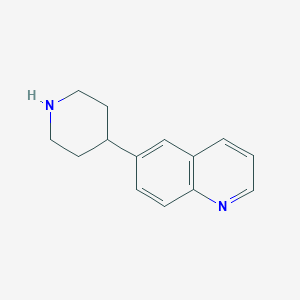

6-(Piperidin-4-yl)quinoline

Description

Strategic Significance of Quinoline-Piperidine Hybrid Scaffolds in Drug Discovery

The strategic amalgamation of quinoline (B57606) and piperidine (B6355638) moieties into a single molecular framework is a well-established approach in drug discovery, driven by the proven therapeutic value of each individual component. mdpi.com Quinoline itself is a privileged scaffold, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial (e.g., chloroquine (B1663885), mefloquine), anticancer (e.g., topotecan), and antibacterial (e.g., ciprofloxacin) properties. The quinoline ring system's aromatic nature allows for various types of interactions with biological macromolecules, including π-π stacking and hydrogen bonding. mdpi.com

The piperidine ring, a ubiquitous feature in natural products and synthetic drugs, offers several advantages. Its non-planar, saturated structure introduces conformational flexibility, allowing the molecule to adopt optimal orientations for binding to target proteins. mdpi.com Furthermore, the basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can be crucial for forming ionic interactions with acidic residues in enzyme active sites or receptor binding pockets. researchgate.net This basicity can also influence the pharmacokinetic properties of a drug, such as solubility and cell permeability, and can be exploited for pH-trapping mechanisms to enhance drug accumulation in specific cellular compartments, like the acidic digestive vacuole of the malaria parasite. researchgate.net

The combination of these two scaffolds in a hybrid molecule like 6-(piperidin-4-yl)quinoline allows medicinal chemists to fine-tune pharmacological activity and drug-like properties. By modifying the substitution pattern on either the quinoline or piperidine ring, researchers can systematically explore the structure-activity relationships (SAR) to optimize potency, selectivity, and metabolic stability. researchgate.net This modular approach has proven effective in generating diverse chemical libraries for high-throughput screening and lead optimization. nih.gov

Academic Research Rationale and Scope for 6-(Piperidin-4-yl)quinoline Studies

The academic pursuit of 6-(piperidin-4-yl)quinoline and its analogs is fueled by the quest for novel therapeutic agents with improved efficacy and safety profiles for a range of challenging diseases. Research in this area is often multi-faceted, encompassing chemical synthesis, biological evaluation, and computational modeling to understand the molecular basis of their activity.

A significant area of investigation for quinoline-piperidine hybrids has been in the field of neuroscience . For instance, derivatives of this scaffold have been explored as potential treatments for Alzheimer's disease by targeting cholinesterase enzymes. mdpi.com The rationale lies in combining the quinoline core, known to interact with the active site of acetylcholinesterase (AChE), with the piperidine moiety, which can be tailored to interact with the peripheral anionic site of the enzyme, leading to potent and selective inhibition. arabjchem.org Furthermore, derivatives of 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile have been identified as potent and CNS-penetrant M4 positive allosteric modulators (PAMs), holding therapeutic promise for schizophrenia and other CNS disorders. nih.gov

In the realm of infectious diseases , particularly malaria, quinoline-piperidine conjugates are of high interest. researchgate.net The development of resistance to existing antimalarial drugs like chloroquine has necessitated the search for new chemical entities. nih.gov Research has shown that attaching a piperidine-containing side chain to a quinoline core can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netnih.gov The piperidine moiety is thought to enhance the accumulation of the drug in the parasite's digestive vacuole. researchgate.net

The scope of research also extends to oncology , where quinoline derivatives have a long history. orientjchem.org The 6-(piperidin-4-yl)quinoline scaffold provides a versatile template for designing inhibitors of key signaling pathways implicated in cancer progression. For example, derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors, which are critical targets in many cancers. frontiersin.org

Furthermore, patent literature reveals the exploration of 6-(piperidin-4-yl)quinoline derivatives for a variety of other therapeutic applications, including the treatment of Huntington's disease and as sweet flavor modifiers, highlighting the broad potential of this chemical class. google.comgoogle.co.ug

The following tables summarize some of the reported biological activities for derivatives of the 6-(piperidin-4-yl)quinoline scaffold.

Table 1: Selected Biological Activities of 6-(Piperidin-4-yl)quinoline Derivatives in Neuroscience

| Compound/Derivative Class | Target | Biological Activity | Research Focus | Reference(s) |

| 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile derivatives | M4 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulators (PAMs) with good CNS penetration. | Schizophrenia and other CNS disorders. | nih.gov |

| Quinoline-piperidine acylhydrazones | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Potent and selective inhibitors. | Alzheimer's Disease. | mdpi.com |

| 2-substituted quinoline-6-carboxamides | Metabotropic glutamate (B1630785) receptor type 1 (mGluR1) | Antagonistic activity, with some in vivo analgesic effects. | Neuropathic Pain. | nih.gov |

| Quinoline-piperidine analogs | Aβ1-42 aggregation | Potent inhibition of amyloid-beta aggregation. | Alzheimer's Disease. | arabjchem.org |

Table 2: Selected Biological Activities of 6-(Piperidin-4-yl)quinoline Derivatives in Infectious Disease

| Compound/Derivative Class | Organism | Biological Activity | Research Focus | Reference(s) |

| 4-aminoquinoline-piperidine derivatives | Plasmodium falciparum (NF54 and K1 strains) | Nanomolar activity against both chloroquine-sensitive and -resistant strains. | Antimalarial Drug Discovery. | researchgate.net |

| Piperidine-(aminomethyl)quinoline analogues | Plasmodium falciparum (NF54 strain) | Moderate activity against chloroquine-sensitive strain. | Antimalarial Drug Discovery. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-4-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBRQASBWJBNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Piperidin 4 Yl Quinoline and Its Structural Analogues

Evolution of Quinoline (B57606) Ring System Synthesis Relevant to 6-(Piperidin-4-yl)quinoline Precursors

The construction of the quinoline core has been a subject of extensive research for over a century. Classical methods, while foundational, have been continually refined to improve yields, expand substrate scope, and enhance regioselectivity, making them suitable for creating the specific precursors needed for 6-(piperidin-4-yl)quinoline. A key strategy involves starting with an aniline (B41778) derivative that is substituted at the para-position, which ultimately becomes the 6-position of the quinoline ring.

Classical Reaction Principles and Adaptations

The traditional methods for quinoline synthesis, including the Friedländer, Doebner-Miller, and Skraup reactions, remain cornerstones of heterocyclic chemistry. Innovations in these reactions have focused on milder conditions, more efficient catalysts, and greener processes.

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a direct route to substituted quinolines. wikiwand.comresearchgate.net To synthesize a precursor for 6-(piperidin-4-yl)quinoline, one would typically start with a 2-amino-5-substituted benzaldehyde (B42025) or benzophenone. Enhancements have moved away from harsh acid or base catalysis at high temperatures. wikipedia.org

Modern adaptations focus on employing heterogeneous and reusable catalysts, which simplify product purification and reduce environmental impact. These include solid-supported catalysts like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) and acidic resins such as Amberlyst-15. wikipedia.orgwikipedia.org Other innovations include the use of metal catalysts like gold, bismuth, and zirconium salts, which can promote the reaction under milder conditions. wikipedia.org Solvent-free protocols and the use of greener solvents like glycerol (B35011) or water have also been developed, making the synthesis more sustainable. wikipedia.org

| Catalyst System | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| P₂O₅/SiO₂ | High efficiency, solvent-free | 80 °C, solvent-free | wikipedia.org |

| Amberlyst-15 | Heterogeneous, reusable | Refluxing ethanol | wikipedia.org |

| PEG-SO₃H | Aqueous medium, reusable | 60 °C, water | wikipedia.org |

| CuBTC (Metal-Organic Framework) | High yield, short reaction time, solvent-free | Solvent-free | organic-chemistry.org |

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to produce substituted quinolines. jptcp.com This method is particularly useful for synthesizing 2- and 4-substituted quinolines. However, the classical conditions often lead to complex mixtures and are limited to sterically accessible aldehydes. jptcp.com

Modifications have aimed to improve the reaction's efficiency and predictability. For instance, using acrolein diethyl acetal (B89532) in what is termed an improved Skraup–Doebner–Von Miller reaction has been shown to be effective. The use of phosphotungstic acid as a catalyst under both thermal and microwave irradiation conditions represents another significant advancement for the synthesis of specific quinoline derivatives like quinaldines and lepidines.

The Skraup synthesis is one of the oldest methods, reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. jptcp.com While effective, the reaction is notoriously vigorous and can produce significant tar byproducts. researchgate.net

Innovations have focused on making the reaction safer and higher yielding. A key modification involves changing how the reactants are brought together, which can markedly reduce the violence of the reaction and increase yields. scispace.com The use of ionic liquids as a medium under microwave irradiation offers a greener alternative to concentrated sulfuric acid. semanticscholar.org Furthermore, omitting the external oxidizing agent and simply heating the aniline and glycerol with sulfuric acid under microwave conditions has been successful in producing a variety of functionalized quinolines. semanticscholar.org Another approach utilizes glycerol in pressure tubes (Q-tubes) to achieve higher yields in shorter times without an oxidizing agent. researchgate.net

Contemporary Approaches for Constructing the 6-(Piperidin-4-yl)quinoline Core

Modern synthetic chemistry often favors convergent strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. For 6-(piperidin-4-yl)quinoline, this typically involves coupling a quinoline precursor with a piperidine (B6355638) precursor using catalytic cross-coupling reactions.

Catalytic Strategies in Quinoline-Piperidine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for linking the quinoline and piperidine rings.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. This reaction can be used to couple a piperidine directly with a halo-substituted quinoline, such as 6-bromoquinoline. rsc.orgnih.gov The synthesis of 6-heterocyclic substituted 2-aminoquinolines has been achieved through selective Buchwald-Hartwig amination at the 6-position of 6-bromo-2-chloroquinoline. organic-chemistry.orgnih.gov The choice of solvent and ligand is crucial for achieving high selectivity and yield. organic-chemistry.org For instance, a study found that using benzotrifluoride (B45747) (BTF) as a solvent under microwave conditions improved yields compared to toluene. organic-chemistry.org In another approach, the nucleophilic aromatic substitution (SNAr) reaction of an activated nitroquinoline, such as 6-bromo-5-nitroquinoline, with piperazine (B1678402) or morpholine (B109124) has been demonstrated, suggesting a potential route for piperidine coupling. semanticscholar.orgresearchgate.net

The Suzuki-Miyaura coupling provides a robust method for C-C bond formation. This reaction could theoretically be used to couple a 6-haloquinoline with a piperidinylboronic acid derivative. The synthesis of 8-arylquinolines has been accomplished via a one-pot palladium-catalyzed borylation of quinoline-8-yl halides followed by Suzuki coupling, a strategy that could be adapted for the 6-position. nih.gov The availability of reagents like (1-(tert-Butoxycarbonyl)-1H-indazol-5-yl)boronic acid and piperidin-4-ylboronic acid hydrochloride makes this a viable pathway. synthonix.comambeed.com

Another advanced strategy is direct C-H activation/functionalization . This approach avoids the need for pre-functionalized starting materials like haloquinolines or boronic acids. Transition metals like rhodium and palladium can catalyze the direct arylation or amination of quinoline C-H bonds. acs.orgmdpi.comrsc.org For example, rhodium catalysts have been shown to selectively activate the C-H bond at the 4, 6, and 7-positions of quinoline, depending on the substituents present. acs.org Nickel-catalyzed C-2 amination of quinoline N-oxides with cyclic amines like piperidine has also been reported. rsc.org These methods represent the cutting edge of efficient and atom-economical synthesis.

| Reaction Type | Typical Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 6-Bromoquinoline + Piperidine | Pd catalyst, ligand (e.g., BINAP), base | Direct C-N bond formation | rsc.orgnih.gov |

| Suzuki-Miyaura Coupling | 6-Bromoquinoline + Piperidinylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Direct C-C bond formation | nih.govnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Bromo-5-nitroquinoline + Piperidine | Microwave irradiation, 90-119 °C | Requires activating group (e.g., NO₂) | semanticscholar.orgresearchgate.net |

| C-H Activation/Amination | Quinoline N-oxide + Piperidine | Ni or Cu catalyst, oxidant | Avoids pre-functionalization | mdpi.comrsc.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of complex molecules like 6-(piperidin-4-yl)quinoline. The Buchwald-Hartwig amination is a prominent example, facilitating the formation of carbon-nitrogen (C-N) bonds. scienceopen.comias.ac.in This reaction is instrumental in coupling aryl halides with amines. ias.ac.in For instance, the synthesis of 6-arylamino derivatives of quinolinequinones has been successfully achieved in excellent yields using palladium-catalyzed Buchwald-Hartwig aminations. scienceopen.comresearchgate.net The choice of palladium source and ligands is critical, as the reaction conditions can greatly influence the yield of the desired coupling products. scienceopen.com

Another powerful tool is the Suzuki coupling, which forms carbon-carbon (C-C) bonds between organoboron compounds and organic halides. This method has been utilized in the synthesis of various quinoline derivatives. For example, after the formation of a quinoline core, a Suzuki coupling can be employed to introduce further substitutions. nih.gov

The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, also finds application in the synthesis of quinoline precursors, which can then be further functionalized. nih.gov These transition metal-catalyzed reactions offer a versatile and efficient means to construct the complex scaffold of 6-(piperidin-4-yl)quinoline and its analogues.

A sequential and selective Buchwald-Hartwig amination has been developed for the controlled functionalization of molecules like 6-bromo-2-chloroquinoline. acs.org This allows for the stepwise introduction of different amine nucleophiles at specific positions on the quinoline ring. Furthermore, palladium-catalyzed aminocarbonylation of 6-haloquinolines provides a route to quinoline-6-carboxamides and quinoline-6-glyoxylamides. mdpi.com For example, this method has been used to synthesize compounds like (4-(4-fluorobenzoyl)piperidin-1-yl)(quinolin-6-yl)methanone. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

| Buchwald-Hartwig Amination | Palladium(II) acetate (B1210297), Triphenylphosphine | 6,7-dibromo-5,8-quinolinequinone, anilines | 6-arylamino-quinolinequinones | scienceopen.comresearchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligands | 5-bromo-8-benzyloxyquinoline, secondary anilines | 5-(N-substituted-anilino)-8-benzyloxyquinolines | ias.ac.in |

| Buchwald-Hartwig Amination | Not specified | 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines, morpholine/pyrrolidine | 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines | rsc.org |

| Suzuki Coupling | Standard conditions | Trifluoromethanesulfonate quinoline derivative, phenylboronic acid | 8-nitro-6,7-diphenylquinoline | nih.gov |

| Sonogashira Coupling | Standard conditions | Trifluoromethanesulfonate quinoline derivative, phenylacetylene (B144264) | 8-nitro-7-phenyl-5-(phenylethynyl)quinoline | nih.gov |

| Aminocarbonylation | Palladium catalyst | 6-haloquinolines, amines | Quinoline-6-carboxamides | mdpi.com |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including the piperidine and quinoline scaffolds. researchgate.netbeilstein-journals.org These methods avoid the use of metals and often provide high levels of stereocontrol.

For the synthesis of chiral piperidine rings, a key component of 6-(piperidin-4-yl)quinoline, organocatalytic methods such as the aza-Henry (nitro-Mannich) reaction have been employed. nih.gov For example, the asymmetric synthesis of a potent neurokinin-1 receptor antagonist, a chiral piperidine derivative, was achieved using this reaction. nih.gov Diphenylprolinol silyl (B83357) ether-mediated Michael additions have also been used to construct the piperidine skeleton in a one-pot process. researchgate.net

In the context of quinoline synthesis, bifunctional organocatalysts bearing amino and urea (B33335) functional groups have been applied to the enantioselective construction of axially chiral quinolines. beilstein-journals.org Furthermore, the combination of a quinoline organocatalyst and trifluoroacetic acid as a co-catalyst has been shown to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.gov L-proline has been used as a catalyst in a one-pot, three-component reaction to produce complex quinoline derivatives containing a piperidine moiety. researchgate.net

Table 2: Organocatalytic Methods in the Synthesis of Piperidine and Quinoline Scaffolds

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Diphenylprolinol silyl ether | Michael reaction, aza-Henry reaction, hemiacetalization | Not specified | Tri-substituted piperidine | researchgate.net |

| Quinoline organocatalyst and trifluoroacetic acid | Intramolecular aza-Michael reaction | N-tethered alkenes | Enantiomerically enriched protected piperidines | nih.gov |

| Bifunctional organocatalyst (amino and urea groups) | Aromatic electrophilic bromination | Benzamides | Axially chiral benzamides | beilstein-journals.org |

| L-proline | One-pot three-component reaction | 2-(piperidin-1-yl)quinoline-3-carbaldehyde, methyl cyanoacetate, N'-(3-oxocyclohex-1-en-1-yl)nicotinohydrazide | Methyl 6-oxo-5-(2-(piperidin-1-yl)quinolin-3-yl)-2-(pyridin-3-yl)-1,5,6,7,8,9-hexahydro- rsc.orgnih.govtandfonline.comtriazolo[1,5-a]quinoline-4-carboxylates | researchgate.net |

Sustainable and Green Chemistry Methodologies.scienceopen.comrsc.orgnih.govtandfonline.commdpi.com

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. tandfonline.comresearchgate.net These methodologies focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free Reaction Conditions.scienceopen.com

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Several solvent-free methods for quinoline synthesis have been developed. tandfonline.com For example, a one-pot, multi-component synthesis of pyrimido[4,5-b]quinolines has been achieved under solvent-free conditions at 120 °C using a nano-magnetic catalyst. tandfonline.com Another approach involves the use of a heterogeneous and reusable catalyst, such as sodium hydrogensulfate on silica (B1680970) gel, for the synthesis of trisubstituted quinolines. arkat-usa.org This method is not only environmentally benign but also cost-effective. arkat-usa.org Iron-promoted synthesis of substituted quinolines has also been reported under solvent-free conditions. tandfonline.com

Application of Environmentally Benign Catalysts.rsc.orgnih.gov

The use of non-toxic, inexpensive, and recyclable catalysts is a key aspect of green chemistry. In quinoline synthesis, several environmentally benign catalysts have been successfully employed. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been used as a green and readily available catalyst for the one-pot synthesis of quinoline derivatives. tandfonline.comtandfonline.com This method offers advantages such as shorter reaction times, milder conditions, and better yields. tandfonline.com

Other green catalysts include potassium dodecatungstocobaltate trihydrate, which is recyclable and has been used for the three-component synthesis of quinolines under microwave irradiation. rsc.org Heterogeneous catalysts like sodium hydrogensulfate on silica gel (NaHSO₄·SiO₂) are also favored due to their reusability and environmentally friendly nature. arkat-usa.org The use of water as a solvent, being non-toxic and readily available, further enhances the green credentials of these synthetic routes. tandfonline.com

Microwave and Ultrasound Assisted Synthesis.scienceopen.comrsc.org

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products. benthamdirect.com

Microwave-assisted synthesis has been widely applied to the production of quinoline derivatives. rsc.orgrsc.org For instance, the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline thiosemicarbazones has been achieved in excellent yields within minutes under microwave irradiation. mdpi.comnih.gov This method is significantly faster than conventional heating. mdpi.com Another example is the microwave-assisted, one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene to afford quinolines, catalyzed by recyclable potassium dodecatungstocobaltate trihydrate. rsc.org

Ultrasound-assisted synthesis is another green technique that has been successfully used for preparing quinoline derivatives. nih.govmdpi.commdpi.comnih.gov For example, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in excellent yields in just 4-6 minutes using ultrasound irradiation. mdpi.com This method provides rapid access to the target compounds and reduces energy consumption. nih.gov The synthesis of 4-alkoxy-2-methylquinolines has also been efficiently achieved in 15 minutes using ultrasound energy, offering a significant reduction in reaction time compared to conventional stirring methods. mdpi.com

Continuous Flow Chemistry Implementations.tandfonline.com

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. acs.org This technology is being increasingly adopted for the synthesis of quinoline derivatives.

The Doebner-Miller reaction, a classic method for quinoline synthesis, has been adapted to a continuous flow system using sulfuric acid as a catalyst in water, providing a rapid and green route to 2-methylquinoline (B7769805) derivatives. researchgate.net A continuous-flow strategy has also been developed for the photochemical synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes, demonstrating the potential for safe and scalable production. acs.org Furthermore, the ozonolysis of quinoline and its derivatives has been efficiently conducted in a Corning low-flow reactor, showcasing the application of flow chemistry in the modification of the quinoline core. rsc.org

Regioselective Functionalization Techniques for the Piperidine Moiety

The piperidine moiety within the 6-(piperidin-4-yl)quinoline scaffold presents several opportunities for regioselective functionalization, a critical strategy for modulating the physicochemical and pharmacological properties of the parent molecule. These modifications primarily target the piperidine nitrogen (N-functionalization) or specific carbon atoms on the ring (C-functionalization), enabling the introduction of a diverse array of substituents. Advanced synthetic methodologies have focused on achieving high selectivity and efficiency in these transformations.

N-Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the most common site for functionalization due to its inherent nucleophilicity. N-arylation and N-alkylation are the principal methods employed to introduce substituents at this position.

N-Arylation

The introduction of an aryl group at the piperidine nitrogen can significantly influence the molecule's biological activity. Metal-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a classic method for C-N bond formation, has been adapted for the N-arylation of piperidines. Modern protocols often utilize copper catalysts with various ligands to improve efficiency and substrate scope. For instance, coupling piperidine with substituted aryl halides using a copper catalyst and a ligand such as quinoline-8-carboxylic acid thiomorpholide (QCT) has been reported to produce N-arylpiperidines in good yields. tandfonline.com

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for N-arylation. This method has been successfully applied to the synthesis of N-(hetero)aryl imidazolines, demonstrating its utility for arylating nitrogen-containing heterocycles. tandfonline.com

Phase Transfer Catalysis: An efficient method for the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehydes with piperidine has been developed using the phase transfer catalyst cetyltrimethylammonium bromide (CTAB). thaiscience.infomdpi.com This approach, often conducted in polyethylene (B3416737) glycol (PEG-400), facilitates the N-arylation of piperidine to yield products like 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes in excellent yields and with simplified work-up procedures. thaiscience.infomdpi.com

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Ullmann Condensation | Copper catalyst, Ligand (e.g., QCT) | Classic C-N bond formation, suitable for aryl halides. | tandfonline.com |

| Buchwald-Hartwig Amination | Palladium catalyst | Versatile, wide substrate scope for N-(hetero)aryl groups. | tandfonline.com |

| Phase Transfer Catalysis | Cetyltrimethylammonium bromide (CTAB) | High yields, easy work-up, effective for activated quinoline systems. | thaiscience.infomdpi.com |

N-Alkylation

N-alkylation introduces alkyl groups to the piperidine nitrogen, which can alter properties such as lipophilicity and basicity.

ZnO Nanorod Catalysis: An efficient, ligand-free cross-coupling reaction for the N-alkylation of piperidin-4-one, a precursor to the piperidine moiety, has been reported using zinc oxide (ZnO) nanorods as a recyclable catalyst. researchgate.net This method employs potassium hydroxide (B78521) as the base in DMSO and has been used to couple N-heterocycles with compounds like 2-chloro-3-(chloromethyl)benzo[h]quinoline. researchgate.net

Stereoselective N-Alkylation: The stereochemistry of N-alkylation is a crucial consideration, as the orientation of the newly introduced alkyl group can impact biological interactions. Studies on the quaternization of piperidine derivatives have explored the stereochemical outcomes of these reactions, providing fundamental insights for designing specific stereoisomers. acs.org

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | ZnO nanorods | Ligand-free, recyclable catalyst, efficient for N-heterocycles. | researchgate.net |

| Stereoselective Methods | Various | Controls the stereochemical outcome of the alkylation. | acs.org |

C-Functionalization of the Piperidine Ring

Regioselective functionalization of the carbon atoms of the piperidine ring is more challenging but offers a pathway to novel analogues with distinct structural features.

C-H Functionalization: Palladium-catalyzed C-H functionalization has emerged as a powerful technique for direct modification of the piperidine ring. For example, direct hydroxymethylation at the C4 position of a piperidine ring has been achieved using this method. smolecule.com These reactions often utilize directing groups to achieve high regioselectivity. smolecule.com

Ring Synthesis with Functionalization: In some strategies, functional groups are incorporated during the synthesis of the piperidine ring itself. For instance, a flexible route to 6-substituted piperidine-2,4-diones has been described starting from homoallylamines. researchgate.net This method involves a halocyclocarbamation reaction followed by an enolate-isocyanate rearrangement, allowing for the introduction of substituents at the C6 position. researchgate.net Furthermore, reduction of a nitrile functionality on a pre-existing piperidine ring to an aminomethyl group represents another route to C4-functionalized derivatives. nih.gov

| Methodology | Position | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Functionalization | C4 | Direct introduction of functional groups (e.g., hydroxymethyl) on the piperidine ring. | smolecule.com |

| Functionalization via Ring Synthesis | C6 | Incorporation of substituents during the construction of the piperidine ring. | researchgate.net |

| Functional Group Transformation | C4 | Modification of existing functional groups (e.g., nitrile reduction to aminomethyl). | nih.gov |

Biological Target Identification and Mechanism of Action Elucidation for 6 Piperidin 4 Yl Quinoline

Strategies for Drug Target Deconvolution

Target deconvolution for a bioactive compound like 6-(Piperidin-4-yl)quinoline involves a range of advanced techniques designed to identify its direct binding partners within the complex environment of a cell or organism. nih.govnih.gov These strategies are broadly categorized into chemical proteomics approaches, which use the compound itself or a modified version to "fish" for its targets, and multi-omics approaches, which observe the global changes in a biological system after treatment with the compound.

Multi-Omics Approaches in Drug Target Research

Multi-omics integrates data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the cellular response to a compound like 6-(Piperidin-4-yl)quinoline. mdpi.com This systems-level approach can reveal not only direct drug targets but also the downstream pathways and cellular processes that are affected, offering deep insight into the compound's mechanism of action. mdpi.com

Differential proteomics is a key component of a multi-omics strategy for target deconvolution. This technique compares the entire proteome of a biological system (e.g., a cell line) before and after treatment with 6-(Piperidin-4-yl)quinoline. The goal is to identify proteins whose abundance levels change significantly in response to the compound. nih.gov

The experimental workflow typically involves growing cells, treating one group with the compound and another with a vehicle control, and then lysing the cells to extract all proteins. These complex protein mixtures are then analyzed using quantitative mass spectrometry. By comparing the protein expression levels between the treated and control groups, researchers can identify which proteins are upregulated or downregulated. nih.gov

A significant change in the expression level of a protein or a group of related proteins can suggest that their regulatory pathway is being modulated by 6-(Piperidin-4-yl)quinoline. While this method does not directly identify the binding target, it provides crucial clues about the biological pathways affected by the compound, which can help to infer its mechanism of action and potential primary targets. nih.gov

Table 4: Representative Data from Differential Proteomic Analysis of Cells Treated with 6-(Piperidin-4-yl)quinoline This table illustrates hypothetical findings from a quantitative proteomics experiment, showing proteins with altered expression levels after treatment. Such changes can point to the pathways affected by the compound.

| Protein | Gene Name | Fold Change (Log2) | p-value | Biological Pathway |

| Apoptosis Regulator BAX | BAX | +2.1 | 0.001 | Apoptosis |

| Cell Cycle Protein CDK2 | CDK2 | -1.8 | 0.005 | Cell Cycle Regulation |

| Signaling Kinase ERK1 | MAPK3 | +1.5 | 0.012 | MAPK Signaling |

| Metabolic Enzyme FASN | FASN | -2.5 | 0.0005 | Fatty Acid Synthesis |

Metabolomics in Pathway Perturbation Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool for identifying pathway perturbations following exposure to a bioactive compound. This approach provides a functional readout of the cellular state, offering insights into the biochemical pathways affected by a molecule like 6-(Piperidin-4-yl)quinoline. While specific metabolomic profiling studies on 6-(Piperidin-4-yl)quinoline are not extensively available in current literature, the methodology's application to related heterocyclic compounds demonstrates its potential for elucidating mechanisms of action.

The core principle of metabolomics in this context is to compare the metabolic profile of a system (e.g., cells, tissues, or organisms) treated with the compound against an untreated control. Significant alterations in the levels of specific metabolites can indicate which biochemical pathways are perturbed. For instance, changes in amino acid metabolism, energy-related pathways like the tricarboxylic acid (TCA) cycle, or lipid metabolism can point towards specific enzyme or receptor targets. Microbial metabolism can also play a role in the transformation of quinoline (B57606) derivatives, and different organisms may utilize distinct pathways for biotransformation nih.gov.

Pathway analysis tools are then employed to map these altered metabolites onto known biochemical pathways, highlighting those that are significantly impacted. This can reveal the compound's downstream effects and help generate hypotheses about its primary biological targets. Such analyses have been used to understand the metabolic regulation effects of various compounds on cellular oxidative stress and to identify potential metabolic biomarkers.

Molecular Interactions and Binding Dynamics

Understanding the direct physical interaction between a compound and its biological target is fundamental to elucidating its mechanism of action. This involves a combination of biophysical techniques to measure binding events and computational models to simulate these interactions at a molecular level.

Ligand-Target Biophysical Interaction Studies

Biophysical assays are essential for confirming direct target engagement and quantifying the thermodynamics and kinetics of the binding interaction. researchgate.net These methods provide evidence that a compound's biological effect is due to a specific molecular recognition event. While specific biophysical studies for 6-(Piperidin-4-yl)quinoline are not detailed in the reviewed literature, several key techniques are routinely employed for this purpose.

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring ligand-binding affinities, ITC directly measures the heat released or absorbed during a binding event. nuvisan.comkhanacademy.org A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. nuvisan.comkhanacademy.org This technique is versatile and can be used for a wide range of ligands and targets without the need for labeling. khanacademy.org

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real time. nuvisan.comnih.gov It provides precise data on binding kinetics, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (KD). nuvisan.com This method is invaluable for validating hits from initial screens and elucidating structure-activity relationships (SAR). nuvisan.com The technique immobilizes one binding partner (e.g., the protein target) on a sensor chip and flows the other (the small molecule) over the surface, detecting changes in the refractive index upon binding. nih.gov

These techniques would be critical in validating putative targets of 6-(Piperidin-4-yl)quinoline identified through other methods and in characterizing the precise nature of its molecular interactions.

Computational Modeling of Molecular Interactions

Computational methods provide detailed, atom-level insights into how a ligand like 6-(Piperidin-4-yl)quinoline might bind to a putative target. These simulations complement experimental data and can guide further optimization of the compound.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netijprajournal.com For 6-(Piperidin-4-yl)quinoline, docking simulations can be performed against the crystal structures of potential protein targets to predict binding modes and affinities. researchgate.netnih.gov

Studies on structurally related piperidinyl-quinoline and piperazine-quinoline derivatives have identified several potential targets. Docking analyses of these compounds have frequently focused on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and acetyl-CoA carboxylases (ACCs), as well as various protein kinases. nih.govnih.gov

In a typical docking simulation with a target like AChE, the quinoline core often establishes π-π stacking interactions with aromatic residues in the active site, such as Tryptophan (Trp). nih.gov The piperidine (B6355638) moiety can form additional interactions, including π-sigma or π-alkyl bonds, and its nitrogen atom may participate in crucial cation-π interactions or salt bridges with acidic residues like Aspartate (Asp) in the target's binding pocket. nih.govnih.gov For example, docking studies of selective BChE inhibitors have shown that a positively charged piperidine nitrogen can form a salt bridge with Asp70 and a cation-π interaction with Tyrosine (Tyr) 332. nih.gov The specific binding pose and calculated binding energy (or docking score) can help rank potential targets and rationalize observed biological activity. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations model the movements and interactions of atoms and molecules, providing a dynamic view of the binding event and helping to validate the docking pose. researchgate.net

By simulating the complex in a solvated environment, researchers can analyze key metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions. Key intermolecular interactions, like hydrogen bonds and hydrophobic contacts observed in the docking pose, can be monitored throughout the simulation to confirm their stability. researchgate.net For instance, MD simulations performed on quinoline derivatives targeting acetylcholinesterase have been used to describe the dynamic behavior of the ligand in the active site and calculate binding free energies. researchgate.net Such studies on a 6-(Piperidin-4-yl)quinoline-target complex would provide crucial information on the durability of the binding interactions, confirming whether the computationally predicted pose represents a stable and energetically favorable state. nih.govsemanticscholar.org

Specific Enzyme and Receptor Modulation Studies

The 6-(Piperidin-4-yl)quinoline scaffold is present in numerous compounds designed to modulate the activity of specific enzymes and receptors, demonstrating its versatility as a pharmacophore.

Cholinesterase Inhibition: Derivatives of piperidinyl-quinoline have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov In one study, a series of piperidinyl-quinoline acylhydrazones were synthesized and evaluated, with some compounds showing potent, dual inhibition of both AChE and BChE. nih.gov For example, specific derivatives emerged as lead candidates with IC₅₀ values in the low micromolar range, demonstrating inhibitory strength superior to standard drugs like neostigmine. nih.gov The substitution pattern on the quinoline and associated phenyl rings was found to be critical for inhibitory efficacy. nih.gov

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Piperidinyl-quinoline acylhydrazone (8c) | AChE | 5.3 ± 0.51 | nih.gov |

| Piperidinyl-quinoline acylhydrazone (8g) | BuChE | 1.31 ± 0.05 | nih.gov |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (51) | AChE | 0.0058 ± 0.0003 | hilarispublisher.com |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (51) | BuChE | 0.0029 ± 0.0002 | hilarispublisher.com |

Acetyl-CoA Carboxylase Inhibition: Acetyl-CoA carboxylases (ACCs) are key enzymes in the regulation of fatty acid metabolism, making them targets for metabolic diseases. nih.gov A series of piperidinylpiperidines possessing quinoline moieties were designed as ACC inhibitors. One compound from this series demonstrated potent activity against both ACC1 and ACC2, with IC₅₀ values of 189 nM and 172 nM, respectively. nih.gov

Receptor Modulation: The quinoline scaffold linked to a piperidine or piperazine (B1678402) ring is a common feature in ligands for various G-Protein Coupled Receptors (GPCRs).

Serotonin (B10506) (5-HT) Receptors: (4-Piperazin-1-ylquinolin-6-yl) arylsulfonamides have been developed as high-affinity antagonists for the 5-HT₆ receptor, with pKᵢ values greater than 8 and over 100-fold selectivity against other serotonin and dopamine (B1211576) receptors. nih.gov

Dopamine Receptors: Piperidine derivatives linked to a quinolinone core have been investigated as selective antagonists for the dopamine D4 receptor. mdpi.com These compounds have shown potential for treating central nervous system conditions, including brain cancers. mdpi.com

Enzyme Inhibition Kinetics (e.g., Mycobacterium DNA Gyrase B, EGFR-TK)

The quinoline scaffold is a recognized pharmacophore in the development of enzyme inhibitors. While specific kinetic data for 6-(Piperidin-4-yl)quinoline is not extensively detailed in the available literature, studies on structurally related compounds provide insights into its potential enzyme inhibitory activities.

Mycobacterium DNA Gyrase B: Research has shown that piperidine-4-carboxamides, which share the piperidine-4-yl moiety with the subject compound, are effective inhibitors of Mycobacterium abscessus DNA gyrase. nih.govnih.gov Spontaneous resistance to these compounds has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.govnih.gov Biochemical studies confirmed that piperidine-4-carboxamides inhibit the wild-type enzyme. nih.govnih.gov For instance, two piperidine-4-carboxamide compounds, 884 and 844-TFM, inhibited wild-type M. abscessus DNA gyrase with IC50 values of 4.6 μM and 1.9 μM, respectively. nih.gov This suggests that the piperidine portion of 6-(Piperidin-4-yl)quinoline could play a role in binding to and inhibiting this bacterial enzyme, a critical component in DNA replication. mdpi.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The quinazoline (B50416) core, structurally similar to quinoline, is a key feature in many EGFR tyrosine kinase inhibitors. nih.gov Studies on 6-substituted 4-anilinoquinazoline (B1210976) hybrids have demonstrated potent inhibition of both EGFR and HER2 kinases, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, the replacement of a piperazine ring with a piperidine ring in some quinazoline derivatives led to less potent EGFR inhibitors, indicating the nature of the heterocyclic ring influences activity. nih.gov Given that 6-(Piperidin-4-yl)quinoline contains a quinoline nucleus, it is plausible that it could interact with the ATP-binding site of EGFR-TK, a mechanism common to many quinoline-based anticancer agents. researchgate.net

Table 1: Enzyme Inhibition Data for Compounds Structurally Related to 6-(Piperidin-4-yl)quinoline This table presents data from studies on compounds that are structurally similar to 6-(Piperidin-4-yl)quinoline, as direct kinetic data for the specified compound is not available.

| Compound Class | Enzyme Target | Specific Compound Example | Reported IC50 |

|---|---|---|---|

| Piperidine-4-carboxamides | Mycobacterium abscessus DNA Gyrase | 884 | 4.6 μM |

| Piperidine-4-carboxamides | Mycobacterium abscessus DNA Gyrase | 844-TFM | 1.9 μM |

| 6-Substituted 4-Anilinoquinazolines | EGFR-TK | Compound 5 | 1 nM |

Receptor Binding and Functional Modulation Assays

The ability of 6-(Piperidin-4-yl)quinoline and its analogs to bind to and modulate the function of various receptors has been investigated, revealing potential applications in neuroscience and other therapeutic areas.

Derivatives of piperidine have been identified as potent and selective ligands for dopamine D4 receptors. mdpi.com Furthermore, research into (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides, which are structurally very similar to 6-(Piperidin-4-yl)quinoline, has demonstrated high affinity for the serotonin 5-HT(6) receptor. nih.gov Many of these compounds display a pKi greater than 8 and exhibit over 100-fold selectivity against a range of other receptors. nih.gov Additionally, certain pyridine-based compounds featuring a benzylpiperidin-4-yl moiety have shown high affinity for sigma-1 (σ1) receptors, with a Ki value of 1.45 nM for one such compound. researchgate.net These findings suggest that the 6-(Piperidin-4-yl)quinoline scaffold is a promising candidate for developing selective receptor modulators.

Cellular Pathway Modulation by 6-(Piperidin-4-yl)quinoline

The impact of 6-(Piperidin-4-yl)quinoline and related compounds on cellular pathways has been a key area of investigation, particularly in the context of cancer research.

In Vitro Cellular Responses (e.g., Inhibition of Cell Growth, Invasion, and Migration)

Quinoline derivatives have demonstrated significant anti-proliferative effects across a variety of cancer cell lines. mdpi.com For instance, novel quinoline compounds have been shown to inhibit the growth of leukemic and solid tumor cell lines with submicromolar antiproliferative activities. mdpi.com Specifically, certain bis-quinoline isomers exhibited IC50 values ranging from 0.14 to 15 µM across different cancer cell lines, including HeLa, M14, and MCF-7. mdpi.com

Piperazine-linked quinolinequinones have also shown potent anticancer activity. nih.gov One such compound, QQ1, displayed an IC50 value of 1.55 μM against ACHN renal cancer cells and was found to inhibit cell proliferation and induce cell cycle arrest. nih.gov While direct evidence for the anti-invasive and anti-migratory effects of 6-(Piperidin-4-yl)quinoline is limited, the broader class of quinoline derivatives is known to disrupt cell migration. nih.gov

Table 2: In Vitro Cellular Responses to Quinoline Derivatives This table summarizes the observed in vitro cellular effects of various quinoline derivatives on different cancer cell lines.

| Compound/Derivative Class | Cell Line | Observed Effect | IC50/Concentration |

|---|---|---|---|

| Bis-quinoline isomer 2a | HeLa | Inhibition of cell growth | 0.14 µM |

| Bis-quinoline isomer 2b | MCF-7 | Inhibition of cell growth | 0.3 µM |

| Piperazine-linked quinolinequinone (QQ1) | ACHN (Renal Cancer) | Inhibition of cell proliferation | 1.55 µM |

| Quinoline derivative 91b1 | Various cancer cell lines | Cytotoxicity | Not specified |

Induction of Apoptosis in Cellular Models

A significant mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies on pyridine-quinoline hybrids have demonstrated their ability to induce apoptosis, as evidenced by the activation of caspases 3 and 7 in HepG-2 liver cancer cells. nih.gov Some of these hybrids led to a more than three-fold increase in caspase 3/7 activation. nih.gov

Novel quinoline compounds have been observed to induce apoptosis in U937 leukemia cells, characterized by high sub-G1 peaks in cell cycle analysis. mdpi.com Furthermore, a novel quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, was found to induce cytotoxicity in several cancer cell lines, including HepG2, HCT-116, MCF-7, and A549, through the upregulation of the apoptotic protein caspase-3. mdpi.com This body of evidence strongly suggests that the 6-(Piperidin-4-yl)quinoline structure has the potential to trigger apoptotic pathways in cancer cells.

High-Throughput Screening for Pharmacological Activities

High-throughput screening (HTS) is a critical tool in modern drug discovery for identifying novel bioactive compounds from large chemical libraries. nuvisan.com This methodology allows for the rapid testing of thousands of compounds against a specific biological target or cellular phenotype. chemdiv.com While specific HTS campaigns focusing on 6-(Piperidin-4-yl)quinoline are not detailed in the reviewed literature, the quinoline-piperidine scaffold represents a class of compounds that would be of significant interest for such screening efforts.

HTS can be employed to explore a wide range of pharmacological activities, including but not limited to, enzyme inhibition, receptor binding, and modulation of cellular pathways. chemdiv.com The data generated from HTS can help in identifying initial "hit" compounds, which can then be further optimized through medicinal chemistry to develop more potent and selective drug candidates. Given the diverse biological activities reported for quinoline and piperidine derivatives, HTS would be an invaluable approach to further elucidate the full pharmacological potential of 6-(Piperidin-4-yl)quinoline and its analogs.

Structure Activity Relationship Sar and Rational Design of 6 Piperidin 4 Yl Quinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net These models serve as predictive tools that can forecast the activity of novel or yet-to-be-synthesized molecules, thereby accelerating the drug discovery process. nih.govdergipark.org.tr For quinoline (B57606) derivatives, QSAR models are developed to understand the relationship between molecular descriptors and a specific biological response. nih.gov

Two-dimensional QSAR (2D-QSAR) models are statistical correlations that relate the biological activity of compounds to their 2D molecular descriptors. researchgate.net The development process involves several key stages:

Data Set Preparation : A series of 6-(piperidin-4-yl)quinoline analogues with experimentally determined biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power. researchgate.netmdpi.com

Descriptor Calculation : For each molecule, various 2D molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, such as topological, constitutional, and physicochemical properties. nih.govnih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links the most relevant descriptors to the biological activity. researchgate.net

Validation : The model's reliability and predictive ability are rigorously assessed. Internal validation is often performed using the leave-one-out cross-validation method (yielding a q² value), while external validation on the test set provides a predictive r² (r²_pred). A robust model is characterized by high q² and r²_pred values. mdpi.comconicet.gov.ar

For a series of quinoline derivatives, a 2D-QSAR model might look like the following hypothetical equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRotB)

This equation suggests that the biological activity (pIC₅₀) is dependent on the compound's lipophilicity (logP), polar surface area (TPSA), and number of rotatable bonds (nRotB).

Table 1: Example of 2D Molecular Descriptors Used in QSAR for Quinoline Analogues

| Descriptor Category | Specific Descriptor | Significance in SAR |

| Electronic | Dipole Moment | Influences polar interactions with the target receptor. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions. dergipark.org.tr |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Constitutional | Molecular Weight (MW) | Represents the size of the molecule. |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding affinity. dergipark.org.tr |

Three-dimensional QSAR (3D-QSAR) methods provide insights into how the 3D arrangement of a molecule affects its biological activity by analyzing steric and electrostatic fields. fiveable.me Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. mdpi.com

The process for developing a 3D-QSAR model for 6-(piperidin-4-yl)quinoline analogues includes:

Molecular Alignment : A crucial step where all molecules in the dataset are superimposed based on a common structural template or pharmacophore. mdpi.comnih.gov

Field Calculation : The aligned molecules are placed in a 3D grid. For CoMFA, steric and electrostatic interaction energies are calculated at each grid point. nih.govnih.gov CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

PLS Analysis : Partial Least-Squares (PLS) regression is used to create a statistical model correlating the variations in the field values with the changes in biological activity. idosi.orgnih.gov

Contour Map Visualization : The results are visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a green contour in a CoMFA steric map indicates that adding a bulky group in that region may increase activity, while a yellow contour suggests a bulky group would be detrimental. mdpi.com

The statistical robustness of 3D-QSAR models is evaluated by parameters like the cross-validated coefficient (q²) and the non-cross-validated conventional correlation coefficient (r²). nih.gov

Table 2: Typical Statistical Parameters for a 3D-QSAR Model Validation

| Parameter | Description | Acceptable Value |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated r²) | Indicates the goodness of fit of the model to the training data. | > 0.6 |

| r²_pred (Predictive r²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Number of Components | The optimal number of principal components used in the PLS analysis. | Varies |

Molecular descriptors are numerical values that encode significant information about the chemical structure of a molecule. nih.govnih.gov In QSAR, they serve as the bridge between structure and activity. dergipark.org.tr By identifying which descriptors have the greatest impact on biological activity, researchers can elucidate the SAR. nih.gov

Electronic Descriptors : Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronegativity, and dipole moment describe a molecule's electronic properties. dergipark.org.trdergipark.org.tr They are crucial for understanding interactions such as hydrogen bonding and electrostatic interactions with a biological target.

Hydrophobic Descriptors : The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity. It influences how a compound is absorbed, distributed, and how it interacts with hydrophobic pockets in a receptor. dergipark.org.tr

Steric/Topological Descriptors : These include molecular weight, molecular volume, and connectivity indices. dergipark.org.trdergipark.org.tr They define the size and shape of the molecule, which are critical for achieving a complementary fit with the binding site of a receptor.

The selection of appropriate descriptors is a critical step in building a predictive and mechanistically interpretable QSAR model. nih.gov

Pharmacophore Modeling for Quinoline-Piperidine Derivatives

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. frontiersin.org For quinoline-piperidine derivatives, a pharmacophore model helps to identify the key chemical moieties responsible for their activity.

Developing a pharmacophore model typically involves aligning a set of active molecules and abstracting their common chemical features. nih.gov These features may include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic (HY) regions

Positive/Negative Ionizable features

For the 6-(piperidin-4-yl)quinoline scaffold, a hypothetical pharmacophore model could include an aromatic ring feature for the quinoline system, a hydrogen bond donor/acceptor feature associated with the piperidine (B6355638) nitrogen, and specific hydrophobic regions. A study on quinoline derivatives identified a five-point pharmacophore model consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as being significant for activity. Such models are invaluable for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

Table 3: Potential Pharmacophoric Features of 6-(Piperidin-4-yl)quinoline Analogues

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Aromatic Ring (AR) | Quinoline ring system | π-π stacking with aromatic residues in the binding site. |

| Hydrogen Bond Donor (HBD) | Piperidine N-H group | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor (HBA) | Quinoline nitrogen atom | Forms hydrogen bonds with donor groups on the target. |

| Hydrophobic Center (HY) | Piperidine ring (aliphatic) | Interacts with hydrophobic pockets in the receptor. |

Rational Compound Design Strategies

Rational compound design uses the structural and mechanistic insights gained from SAR, QSAR, and pharmacophore studies to create novel molecules with improved potency and selectivity.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. slideshare.net This approach relies exclusively on the knowledge of molecules that are known to interact with the target. slideshare.netfiveable.me QSAR and pharmacophore modeling are central pillars of LBDD.

The workflow for LBDD of new 6-(piperidin-4-yl)quinoline analogues involves:

Building a Knowledge Base : A dataset of known active and inactive analogues is compiled.

Model Generation : Predictive QSAR models and pharmacophore hypotheses are developed from this dataset. slideshare.netnih.gov

Virtual Screening : The validated pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that fit the model. nih.gov

De Novo Design : The information from QSAR contour maps and pharmacophore models is used to guide the design of entirely new molecules or to suggest specific modifications to the existing 6-(piperidin-4-yl)quinoline scaffold to enhance activity. For example, if a CoMFA map indicates a favorable steric region near the piperidine ring, new analogues with various substituents at that position can be designed. nih.govresearchgate.net

These computational strategies significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. nih.gov

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. For 6-(piperidin-4-yl)quinoline analogues, SBDD plays a pivotal role in optimizing interactions with target proteins, such as kinases and G-protein coupled receptors (GPCRs), to enhance therapeutic efficacy.

The fundamental principle of SBDD involves utilizing structural data obtained from techniques like X-ray crystallography or NMR spectroscopy to guide the design of molecules that can fit precisely into the binding site of a target protein. In the context of 6-(piperidin-4-yl)quinoline, this approach allows for the rational modification of the quinoline and piperidine moieties to maximize favorable interactions and minimize unfavorable ones.

A key aspect of SBDD is the identification of key interactions between the ligand and the target. For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the piperidine ring can engage in hydrophobic interactions. Computational tools, such as molecular docking and molecular dynamics simulations, are employed to predict the binding mode and affinity of novel analogues. These simulations can help prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Recent advances in structural biology have significantly propelled the application of SBDD to GPCRs, which are major pharmacological targets. The increasing availability of high-resolution GPCR structures allows for a more detailed understanding of ligand binding and receptor activation, paving the way for the rational design of novel 6-(piperidin-4-yl)quinoline-based modulators. nih.govnih.gov

Fragment-Based Drug Discovery for Quinoline Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to the target of interest. These initial "hits" are then optimized and grown into more potent, drug-like molecules.

The quinoline scaffold is well-suited for FBDD due to its versatility and presence in numerous biologically active compounds. In the context of 6-(piperidin-4-yl)quinoline, FBDD can be employed to identify fragments that bind to specific subpockets of a target protein. For example, a fragment library could be screened to find moieties that interact favorably with the region of the binding site that accommodates the piperidine ring.

Once a fragment "hit" is identified, it can be linked to the 6-quinolyl scaffold to generate a larger, more potent molecule. This "fragment growing" approach allows for the systematic exploration of chemical space around the core scaffold. Alternatively, two or more fragments that bind to adjacent sites on the target can be linked together, a strategy known as "fragment linking."

A notable example of a fragment-based approach for a related scaffold is the discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. In this study, fragment-based NMR screening led to the identification of an initial hit, which was then optimized through fragment growth to yield potent inhibitors. researchgate.net This highlights the potential of FBDD to identify novel chemical starting points for the development of quinoline-based therapeutics.

Preclinical Pharmacokinetics and in Vivo Metabolism of 6 Piperidin 4 Yl Quinoline

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic studies in preclinical animal models are fundamental to understanding how a potential drug is processed by a living organism. These studies are crucial for predicting the compound's behavior in humans.

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

No specific in vivo ADME data for 6-(Piperidin-4-yl)quinoline has been published. Generally, the characterization of a compound's ADME profile involves administering it to animal models (e.g., rodents, canines) and analyzing biological samples over time. Key parameters that would be determined include:

Absorption: The rate and extent to which the compound enters the bloodstream.

Distribution: The extent to which the compound spreads to different tissues and organs.

Metabolism: The transformation of the compound into other substances (metabolites).

Excretion: The elimination of the compound and its metabolites from the body.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

There are no published preclinical PK/PD correlation studies for 6-(Piperidin-4-yl)quinoline. Such studies are designed to link the concentration of a compound in the body (pharmacokinetics) to its pharmacological effect (pharmacodynamics). This relationship is vital for understanding the onset, intensity, and duration of a compound's action and for informing dose selection for further studies.

Elucidation of Metabolic Fate

Understanding the metabolic fate of a compound is critical for identifying potentially active or toxic metabolites and for understanding its clearance from the body.

In Vitro Metabolic Stability and Metabolite Profiling

Specific in vitro metabolic stability data for 6-(Piperidin-4-yl)quinoline is not available. This type of study typically involves incubating the compound with liver microsomes or hepatocytes from various species (including human) to assess its susceptibility to metabolism. The rate of disappearance of the parent compound provides an estimate of its metabolic stability. Metabolite profiling in these in vitro systems helps to identify the primary metabolic pathways.

In Vivo Metabolite Identification in Biological Matrices

There are no reports identifying the in vivo metabolites of 6-(Piperidin-4-yl)quinoline in biological matrices such as plasma, urine, or feces from preclinical species. This process involves collecting these samples after administration of the compound and using advanced analytical techniques to detect and identify the structures of any metabolites formed.

Advanced Analytical Techniques for Metabolite Structure Elucidation

While no specific applications for 6-(Piperidin-4-yl)quinoline are documented, the structural elucidation of metabolites in drug discovery relies on a suite of sophisticated analytical methods. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary tools used. These techniques allow for the separation of metabolites from complex biological matrices and provide precise mass measurements and fragmentation patterns that are crucial for determining their chemical structures. Nuclear magnetic resonance (NMR) spectroscopy is also sometimes employed for definitive structural confirmation of significant metabolites.

Mass Spectrometry-Based Metabolomics (LC-MS/MS, HRMS, MSn)

The identification and structural elucidation of metabolites are crucial steps in preclinical development, commonly employing techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and multi-stage mass spectrometry (MSn). These methods allow for the separation, detection, and fragmentation of metabolites from biological matrices, providing insights into metabolic pathways. For compounds containing a piperidine (B6355638) ring, a potential metabolic pathway involves bioactivation to form reactive iminium intermediates, which can be trapped and identified using LC-MS/MS nih.gov. However, no specific studies applying these metabolomics techniques to investigate the in vivo metabolism of 6-(Piperidin-4-yl)quinoline have been found.

Application of NMR Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of metabolites identified by mass spectrometry. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within a molecule nih.gov. This is essential for unambiguously determining sites of metabolic modification. The literature contains extensive guides on using NMR for metabolite identification but lacks any specific application to confirm the structures of 6-(Piperidin-4-yl)quinoline metabolites hyphadiscovery.comnih.gov.

Preclinical Formulation Strategies for Optimized Bioavailability

Formulation development is critical for ensuring adequate drug exposure in preclinical studies nih.govcatapult.org.uk. The physicochemical properties of a compound dictate the strategies needed to achieve optimal bioavailability.

Impact of Compound Properties on In Vivo Absorption in Preclinical Models

The absorption of a compound after oral administration is influenced by its solubility, permeability, and chemical stability. For the broader class of quinolones, properties such as these have been shown to significantly affect their pharmacokinetic profiles nih.gov. The piperidine moiety can also influence a compound's properties; for instance, the natural product piperine is known to enhance the bioavailability of other drugs by increasing gastrointestinal absorption and inhibiting metabolizing enzymes troindia.injddtonline.inforesearchgate.net. However, there is no specific data available detailing the physicochemical properties of 6-(Piperidin-4-yl)quinoline and how they impact its absorption in preclinical models.

Approaches for Enhancing Oral Bioavailability in Preclinical Studies

For compounds with poor oral bioavailability, various formulation strategies can be employed. These include particle size reduction (micronization), the use of amorphous solid dispersions, lipid-based delivery systems, and co-solvents to improve solubility and dissolution rates. For quinoline (B57606) derivatives, low bioavailability can be a significant hurdle requiring advanced formulation approaches researchgate.netmdpi.com. While these techniques are standard in pharmaceutical development, no research has been published on their specific application to enhance the oral bioavailability of 6-(Piperidin-4-yl)quinoline.

Computational ADMET Prediction Methodologies in Early Development

In silico tools play a vital role in early drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These computational models help prioritize candidates and identify potential liabilities before resource-intensive in vitro and in vivo studies are conducted nih.govsci-hub.se. ADMET prediction studies have been published for various quinoline derivatives, assessing properties like oral bioavailability, toxicity, and drug-likeness scienceopen.comresearchgate.net. Despite the availability of these methodologies, no specific computational ADMET predictions for 6-(Piperidin-4-yl)quinoline were found in the reviewed literature.

Advanced Analytical Characterization in 6 Piperidin 4 Yl Quinoline Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. youtube.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural elucidation.

¹H NMR Spectroscopy : The ¹H NMR spectrum of 6-(Piperidin-4-yl)quinoline is expected to show distinct signals corresponding to the protons on the quinoline (B57606) and piperidine (B6355638) rings. The aromatic protons of the quinoline moiety typically resonate in the downfield region (δ 7.0–9.0 ppm), exhibiting characteristic splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with adjacent protons. The aliphatic protons of the piperidine ring appear in the upfield region (δ 1.5–3.5 ppm), often as complex multiplets resulting from their axial and equatorial environments and coupling with neighboring protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 6-(Piperidin-4-yl)quinoline, 14 distinct carbon signals are expected, corresponding to the nine carbons of the quinoline system and the five of the piperidine ring. The quinoline carbons resonate in the aromatic region (δ 120–150 ppm), while the piperidine carbons appear in the aliphatic region (δ 25–50 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(Piperidin-4-yl)quinoline Note: These are predicted values based on typical shifts for quinoline and piperidine derivatives. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline C2 | 8.8 (dd) | 150.5 |

| Quinoline C3 | 7.4 (dd) | 121.5 |

| Quinoline C4 | 8.1 (d) | 136.0 |

| Quinoline C4a | - | 128.0 |

| Quinoline C5 | 7.8 (d) | 129.5 |

| Quinoline C6 | - | 145.0 |

| Quinoline C7 | 7.6 (dd) | 127.0 |

| Quinoline C8 | 8.0 (d) | 129.0 |

| Quinoline C8a | - | 148.0 |

| Piperidine C4' | 3.0 (m) | 43.0 |

| Piperidine C3', C5' | 1.8-2.0 (m) | 32.0 |